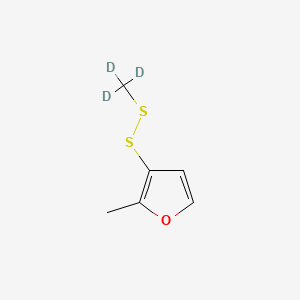

2-Methyl-3-(methyldisulfanyl)furan-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8OS2 |

|---|---|

Molecular Weight |

163.3 g/mol |

IUPAC Name |

2-methyl-3-(trideuteriomethyldisulfanyl)furan |

InChI |

InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3/i2D3 |

InChI Key |

SRUTWBWLFKSTIS-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SSC1=C(OC=C1)C |

Canonical SMILES |

CC1=C(C=CO1)SSC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Methodologies of 2-Methyl-3-(methyldisulfanyl)furan-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Methyl-3-(methyldisulfanyl)furan-d3. Due to the limited availability of specific data for the deuterated form, this document leverages extensive information available for its non-deuterated analog, 2-Methyl-3-(methyldisulfanyl)furan (CAS 65505-17-1), as a primary reference. The deuterated compound is principally utilized as an internal standard in analytical chemistry for tracer and quantification studies. This guide details the physicochemical properties, presents a likely synthesis pathway, and outlines analytical methodologies pertinent to these compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using process diagrams.

Introduction

2-Methyl-3-(methyldisulfanyl)furan is a sulfur-containing furan (B31954) derivative known for its potent meaty and roasted aroma profile.[1] It is a significant flavor compound found in various cooked foods and is used as a flavoring agent in the food industry.[2] The deuterated isotopologue, this compound (CAS 1335436-10-6), incorporates three deuterium (B1214612) atoms on the methyl group of the methyldisulfanyl moiety. This stable isotope-labeled version is not intended for direct flavoring applications but serves as a crucial tool for researchers. Its primary application is as an internal standard for precise and accurate quantification of its non-deuterated counterpart in complex matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Chemical and Physical Properties

The chemical properties of this compound are nearly identical to its non-deuterated form, with a minor increase in molecular weight due to the deuterium atoms. The following tables summarize the known properties of the non-deuterated analog.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | Methyl-(2-methyl-3-furyl)disulfide-d3 |

| CAS Number | 1335436-10-6[3] |

| Chemical Formula | C₆H₅D₃OS₂ |

| Molecular Weight | 163.28 g/mol |

| Non-deuterated Analog | 2-Methyl-3-(methyldisulfanyl)furan |

| Analog CAS Number | 65505-17-1[4] |

| Analog Formula | C₆H₈OS₂[4] |

| Analog Molecular Weight | 160.26 g/mol [4] |

| IUPAC Name | 2-methyl-3-(methyldisulfanyl)furan[5] |

Table 2: Physicochemical Properties (Non-Deuterated Analog)

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [6] |

| Odor | Roasted meat, sulfurous | [6][7] |

| Boiling Point | 57-60 °C at 44 mmHg | [6] |

| Density | 1.145 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.518 (lit.) | [6] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [8] |

| XLogP3-AA | 1.9 | [5] |

| Topological Polar Surface Area | 63.7 Ų | [5] |

Experimental Protocols

Synthesis of 2-Methyl-3-(methyldisulfanyl)furan

The synthesis of 2-Methyl-3-(methyldisulfanyl)furan typically involves the precursor 2-Methyl-3-furanthiol (B142662). While a specific, detailed protocol for the deuterated version is not publicly available, it would follow the same reaction pathway using a deuterated methylating agent. A general synthesis approach for the non-deuterated compound is the reaction of 2-methyl-3-furanthiol with dimethyl disulfide or the oxidation of 2-methyl-3-furanthiol in the presence of a methyl source. A plausible synthesis route for the related compound, bis(2-methyl-3-furyl) disulfide, involves the oxidation of 2-methyl-3-furanthiol using dimethyl sulfoxide (B87167) (DMSO).[9]

General Protocol for a Related Synthesis (bis(2-methyl-3-furyl) disulfide):

-

Reaction Setup: In a suitable reaction vessel, charge 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO). The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[9]

-

Reaction Conditions: The mixture is stirred at a temperature between 10 °C and the reflux temperature for a period of 0.5 to 10 hours under normal pressure.[9]

-

Workup and Purification: After the reaction is complete, dimethyl sulfide (B99878) and water generated during the reaction are removed by distillation at normal pressure. The desired product, bis(2-methyl-3-furyl) disulfide, is then obtained by distillation under reduced pressure.[9]

To obtain 2-Methyl-3-(methyldisulfanyl)furan, a similar procedure could be envisioned by reacting 2-methyl-3-furanthiol with a methylsulfenylating agent.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2-Methyl-3-(methyldisulfanyl)furan.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile flavor compounds like 2-Methyl-3-(methyldisulfanyl)furan in food and beverage matrices.[10] The use of this compound as an internal standard is critical for accurate quantification.

General GC-MS Protocol for Flavor Compound Analysis:

-

Sample Preparation: A known amount of the internal standard (this compound) is spiked into the sample. Volatile compounds are then extracted from the sample matrix. Common extraction techniques include:

-

Gas Chromatography: The extracted analytes are injected into the GC.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[11]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and column interactions.

-

-

Mass Spectrometry: The separated compounds are ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments.

-

Quantification: The target analyte (2-Methyl-3-(methyldisulfanyl)furan) is identified by its retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to the peak area of the deuterated internal standard.

Analytical Workflow Diagram:

Caption: General workflow for the quantitative analysis using GC-MS.

Signaling Pathways and Biological Activity

There is no scientific literature available that describes the involvement of 2-Methyl-3-(methyldisulfanyl)furan or its deuterated analog in any specific signaling pathways or significant biological activities beyond its role as a flavor compound. Research on related 2-methyl-3-furyl sulfide derivatives has explored potential antimicrobial properties, but this has not been extended to 2-Methyl-3-(methyldisulfanyl)furan itself.[8]

Safety and Handling

Based on the safety data for the non-deuterated analog, 2-Methyl-3-(methyldisulfanyl)furan should be handled with care. It is a flammable liquid and vapor.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable analytical tool for researchers in the fields of food science, flavor chemistry, and analytical chemistry. While its own physicochemical and biological properties are not extensively studied, they can be reliably inferred from its well-documented non-deuterated analog. This guide provides the foundational chemical data and outlines the standard experimental protocols for the synthesis and analysis of this important flavor compound and its deuterated standard, facilitating its effective use in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound 2-Methyl-3-(methyldithio)furan (FDB019911) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-methyl-3-(methyldithio)furan [webbook.nist.gov]

- 5. Methyl 2-methyl-3-furyl disulfide | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-Furanthiol manufacturers and suppliers in China - ODOWELL [odowell.com]

- 7. methyl 2-methyl-3-furyl disulfide, 65505-17-1 [thegoodscentscompany.com]

- 8. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 10. rroij.com [rroij.com]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

The Meaty Aroma of Cooked Foods: A Technical Guide to 2-Methyl-3-(methyldisulfanyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Methyl-3-(methyldisulfanyl)furan, a key volatile sulfur compound contributing to the desirable meaty and savory aromas in a variety of cooked and processed foods. This document summarizes its natural occurrence, quantitative data, formation pathways, and the analytical methodologies used for its identification and quantification.

Natural Occurrence and Sensory Significance

2-Methyl-3-(methyldisulfanyl)furan, also known as methyl 2-methyl-3-furyl disulfide, is a potent aroma compound characterized by its meaty, roasted, and slightly nutty or coffee-like sensory profile.[1][2] Its presence is predominantly associated with thermally processed foods, particularly cooked and cured meats.[3][4] This compound plays a crucial role in the overall flavor profile of products like sausages, dry-cured loins, and cooked beef.[2][3] The free unphosphorylated form of thiamine (B1217682) (Vitamin B1) is a known precursor to this flavor compound, which forms during the thermal degradation that occurs during cooking.[3]

While widely detected, the quantification of 2-Methyl-3-(methyldisulfanyl)furan in various food matrices is not extensively documented in a consolidated format. The table below synthesizes available information on its detection and, where possible, provides context on factors influencing its concentration. It is important to note that much of the quantitative research has focused on its immediate precursor, 2-methyl-3-furanthiol (B142662) (MFT), due to the disulfide's formation from the thiol.

Quantitative Data on 2-Methyl-3-(methyldisulfanyl)furan and its Precursor in Food

| Food Matrix | Compound | Concentration Range | Method of Analysis | Reference/Note |

| Dry-Cured Loins | 2-Methyl-3-(methyldisulfanyl)furan | Highest concentration observed with thiamine supplementation | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |

| Sausages | 2-Methyl-3-(methyldisulfanyl)furan | Aroma modulated by its presence | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |

| Cooked Beef | 2-Methyl-3-(methyldisulfanyl)furan | Detected, not quantified | Not specified | [4] |

| Coffee (Arabica and Robusta) | 2-Methyl-3-(methyldisulfanyl)furan | Detected, not quantified | Not specified | [4] |

| Alcoholic Beverages | 2-Methyl-3-(methyldisulfanyl)furan | Detected, not quantified | Not specified | [4] |

| Wines (various) | 2-Methyl-3-furanthiol (precursor) | Up to 100 ng/L | Gas Chromatography-Mass Spectrometry (GC-MS) after specific thiol extraction | [5][6] |

Formation Pathways

The formation of 2-Methyl-3-(methyldisulfanyl)furan is intrinsically linked to the degradation of thiamine and the Maillard reaction between reducing sugars and amino acids, particularly cysteine.[3] The primary pathway involves the formation of the highly reactive thiol, 2-methyl-3-furanthiol (MFT), which then undergoes oxidation or reacts with other sulfur-containing compounds to form the disulfide.

Thiamine Degradation Pathway

Thiamine, upon thermal treatment, degrades to form several key intermediates, including 5-hydroxy-3-mercapto-2-pentanone. This intermediate can then cyclize and dehydrate to form 2-methyl-3-furanthiol (MFT). The MFT can subsequently react with a methylthio radical (CH₃S•), which can be generated from the degradation of methionine or other sulfur-containing amino acids, to form 2-Methyl-3-(methyldisulfanyl)furan.

Maillard Reaction Pathway

In the Maillard reaction, the interaction of a reducing sugar (like ribose) and a sulfur-containing amino acid (like cysteine) leads to the formation of MFT. The Amadori compound, an early-stage product of the Maillard reaction, is a key intermediate.[7] Subsequent degradation and cyclization reactions involving the sulfur from cysteine lead to the furan (B31954) ring and the thiol group of MFT. The MFT formed can then react as described above to yield the disulfide.

Experimental Protocols

The analysis of volatile sulfur compounds like 2-Methyl-3-(methyldisulfanyl)furan in food matrices is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Due to the volatile nature and often low concentrations of this analyte, sample preparation techniques involving headspace extraction are common.

Key Experiment: Quantification in Meat Products by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is a representative method adapted from common practices for analyzing volatile sulfur compounds in food.

1. Sample Preparation:

-

A representative sample of the food product (e.g., cooked sausage) is homogenized.

-

A known amount of the homogenized sample (e.g., 2-5 g) is weighed into a headspace vial.

-

An internal standard, such as a deuterated analog of the analyte (e.g., 2-Methyl-3-(methyldisulfanyl)furan-d3), is added to the vial for accurate quantification.

-

A saturated salt solution (e.g., NaCl) is often added to increase the volatility of the analyte by the "salting-out" effect.

-

The vial is immediately sealed with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is placed in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.

-

An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to a final temperature (e.g., 250°C) at a rate of 5-10°C/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of 2-Methyl-3-(methyldisulfanyl)furan (e.g., m/z 160, 113, 85) and its internal standard.

-

4. Quantification:

-

The concentration of 2-Methyl-3-(methyldisulfanyl)furan is determined by constructing a calibration curve using standards of known concentrations and calculating the ratio of the peak area of the analyte to that of the internal standard.

References

- 1. futurelearn.com [futurelearn.com]

- 2. Methyl 2-methyl-3-furyl Disulfide Supplier | Sulfurous Meaty Aroma Chemical [chemicalbull.com]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 2-Methyl-3-(methyldithio)furan (FDB019911) - FooDB [foodb.ca]

- 5. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Olfactory Threshold of 2-Methyl-3-(methyldisulfanyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Methyl-3-(methyldisulfanyl)furan

2-Methyl-3-(methyldisulfanyl)furan, also known as methyl 2-methyl-3-furyl disulfide, is a sulfur-containing heterocyclic compound with the chemical formula C₆H₈OS₂ and CAS number 65505-17-1. It is recognized for its potent and complex aroma profile, often described as sulfurous, meaty, roasted, and vegetative with savory and brothy taste nuances. This compound has been identified as a key volatile component in a variety of food products, including cooked beef, coffee, and tea, where it contributes significantly to the overall flavor profile.

The presence of a sulfur atom in its structure suggests a low olfactory threshold, a characteristic common to many volatile sulfur compounds. Understanding the precise olfactory threshold of 2-Methyl-3-(methyldisulfanyl)furan is critical for its application in the food and fragrance industries, as well as for research into the mechanisms of olfaction.

Quantitative Olfactory Threshold Data

A definitive, empirically determined olfactory threshold for 2-Methyl-3-(methyldisulfanyl)furan in either air or water is not prominently reported in the current scientific literature. However, data on structurally analogous compounds provide a strong indication of its likely potency. A study on 2-methyl-3-furyl sulfide (B99878) derivatives indicated that these compounds generally possess low aroma thresholds, typically below 5 µg/mL, with aroma characteristics including onion, garlic, nut, mushroom, radish, and roast meat.

Of particular relevance is the olfactory threshold of bis(2-methyl-3-furyl) disulfide , a closely related compound. Its odor threshold in air has been determined to be in the range of 0.0006 to 0.0028 ng/L [1]. This exceptionally low value underscores the potent nature of these types of sulfur-containing furan (B31954) derivatives. Given the structural similarities, it is highly probable that the olfactory threshold of 2-Methyl-3-(methyldisulfanyl)furan is also in the sub-parts-per-trillion (ppt) range.

Table 1: Olfactory Thresholds of 2-Methyl-3-(methyldisulfanyl)furan and a Structurally Related Compound

| Compound | Matrix | Threshold Value | Odor Descriptor | Reference |

| 2-Methyl-3-(methyldisulfanyl)furan | - | Not yet determined | Sulfurous, meaty, roasted, vegetable | - |

| bis(2-Methyl-3-furyl) disulfide | Air | 0.0006 - 0.0028 ng/L | Meaty, roasted | [1] |

Experimental Protocols for Olfactory Threshold Determination

The determination of the olfactory threshold of a volatile compound like 2-Methyl-3-(methyldisulfanyl)furan requires precise and controlled methodologies. The two primary approaches are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis using static or dynamic olfactometry.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the determination of the odor threshold of a specific compound within a complex mixture.

Methodology:

-

Sample Preparation: A standard solution of purified 2-Methyl-3-(methyldisulfanyl)furan is prepared in a suitable solvent (e.g., diethyl ether or pentane). A series of dilutions are then made to create a range of concentrations.

-

GC Separation: An aliquot of each dilution is injected into a gas chromatograph equipped with a high-resolution capillary column (e.g., DB-5 or equivalent). The GC is programmed with a temperature gradient to ensure the separation of the target analyte from any impurities.

-

Olfactometry Port: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., Flame Ionization Detector - FID, or a sulfur-specific detector like a Pulsed Flame Photometric Detector - PFPD or Sulfur Chemiluminescence Detector - SCD) and the other to a heated olfactometry port.

-

Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time at which an odor is detected. The lowest concentration at which the characteristic odor of 2-Methyl-3-(methyldisulfanyl)furan is detected by a majority of the panelists is determined as the detection threshold.

-

Data Analysis: The concentration of the analyte at the detection threshold is calculated based on the dilution series and the response from the chemical detector.

Sensory Panel Analysis (Static/Dynamic Olfactometry)

This method involves presenting a series of known concentrations of the odorant in a controlled medium (air or water) to a trained sensory panel.

Methodology:

-

Sample Preparation: A stock solution of 2-Methyl-3-(methyldisulfanyl)furan is prepared. For air threshold determination, this solution is used to generate a vapor of known concentration in an olfactometer. For water threshold determination, a series of aqueous dilutions are prepared.

-

Presentation to Panelists: Panelists are presented with a series of samples, including blanks and ascending concentrations of the odorant, in a randomized and blinded manner. The three-alternative forced-choice (3-AFC) method is commonly employed, where the panelist is presented with three samples, one of which contains the odorant, and is asked to identify the odorous sample.

-

Threshold Determination: The individual threshold is the lowest concentration at which the panelist can reliably detect the odorant. The group threshold is then calculated from the individual thresholds, often as the geometric mean.

-

Environment: All sensory testing must be conducted in a well-ventilated, odor-free environment to prevent sensory adaptation and interference.

Signaling Pathways in Olfactory Perception

The perception of 2-Methyl-3-(methyldisulfanyl)furan, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein (specifically, the Gαolf subunit). This activation initiates a signaling cascade:

-

G-protein Activation: The activated Gαolf subunit dissociates from the βγ subunits and activates adenylyl cyclase type III (ACIII).

-

Second Messenger Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing for the influx of cations (primarily Ca²⁺ and Na⁺) into the OSN.

-

Depolarization: The influx of positive ions leads to the depolarization of the OSN's membrane.

-

Signal Amplification: The initial depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed.

For sulfur-containing compounds, there is evidence suggesting that metal ions, particularly copper (Cu²⁺), may play a role in the binding of the odorant to the olfactory receptor, potentially acting as a cofactor that enhances the sensitivity and specificity of the receptor.

Below are diagrams illustrating the experimental workflow for olfactory threshold determination and the olfactory signaling pathway.

Caption: Experimental Workflows for Olfactory Threshold Determination.

Caption: Olfactory Signal Transduction Pathway.

Conclusion

2-Methyl-3-(methyldisulfanyl)furan is a potent, sulfurous, and meaty aroma compound with an olfactory threshold that is likely to be in the low ng/L range, similar to its structural analog, bis(2-methyl-3-furyl) disulfide. While a precise threshold value awaits empirical determination, the methodologies outlined in this guide provide a robust framework for such an investigation. A deeper understanding of its sensory properties and the underlying signaling pathways is crucial for its effective utilization in food and fragrance applications and will contribute to the broader field of olfactory science.

References

The Cornerstone of Carnivorous Cravings: A Technical Guide to Furan Derivatives in Meat Flavor

An in-depth exploration into the chemical genesis, analysis, and sensory perception of furan (B31954) derivatives, the pivotal components of meat's desirable flavor profile.

For Researchers, Scientists, and Drug Development Professionals.

The alluring aroma and savory taste of cooked meat, a universally cherished sensory experience, are the results of a complex symphony of chemical reactions. Central to this orchestra are furan derivatives, a class of volatile organic compounds that significantly contribute to the characteristic "meaty" flavor. This technical guide provides a comprehensive overview of the formation, analysis, and sensory perception of these critical flavor compounds, offering a valuable resource for professionals in food science, flavor chemistry, and related fields.

The Genesis of Meaty Flavor: Formation Pathways of Furan Derivatives

The desirable flavors of cooked meat are not inherent to the raw product but are predominantly formed during the heating process through two principal non-enzymatic browning reactions: the Maillard reaction and lipid peroxidation.[1][2]

The Maillard Reaction: A Symphony of Sugar and Amino Acids

The Maillard reaction is a complex cascade of chemical reactions between reducing sugars and amino acids, initiated by heat. This reaction is responsible for the browning and the development of a rich diversity of flavor compounds in many cooked foods.[2] In the context of meat, the precursors are naturally present: reducing sugars like ribose, derived from the breakdown of ATP, and a variety of amino acids from muscle proteins.

The formation of furan derivatives through the Maillard reaction can be broadly categorized into three stages:

-

Early Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine.[3]

-

Intermediate Stage: Dehydration and fragmentation of the Amadori products lead to the formation of highly reactive dicarbonyl compounds. These intermediates are crucial for the development of a wide array of flavor compounds, including furans.[2] The Strecker degradation of amino acids by these dicarbonyls also produces key aroma compounds.

-

Final Stage: Polymerization and condensation of the reactive intermediates to form brown nitrogenous polymers known as melanoidins, which contribute to the color of cooked meat.

A pivotal pathway in the formation of meaty furan derivatives involves the reaction of cysteine, a sulfur-containing amino acid, with ribose. This reaction is a significant source of 2-methyl-3-furanthiol (B142662) and its disulfide, bis(2-methyl-3-furyl) disulfide, both of which are potent meaty aroma compounds.[4][5][6] Isotopic labeling studies have shown that the carbon skeleton of ribose remains largely intact during the formation of these key sulfur-containing furans.[4][5] A proposed reaction pathway involves the formation of a 1,4-dideoxyosone from ribose, which then reacts with hydrogen sulfide (B99878) (derived from cysteine) to yield 2-methyl-3-furanthiol.[4][6]

Lipid Peroxidation: The Flavor Contribution of Fat

The thermal degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), is another major contributor to the flavor of cooked meat. This process, known as lipid peroxidation, generates a variety of volatile compounds, including aldehydes, ketones, and furan derivatives.[7][8]

The mechanism of lipid peroxidation involves a free radical chain reaction consisting of three main stages:

-

Initiation: Abstraction of a hydrogen atom from a PUFA by a reactive oxygen species (ROS), forming a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide.

-

Termination: The reaction is terminated when two radical species combine to form a non-radical product.

The breakdown of lipid hydroperoxides leads to the formation of a complex mixture of volatile compounds. The specific furan derivatives formed depend on the fatty acid composition of the meat. For example, the oxidation of linoleic acid can lead to the formation of 2-pentylfuran.

Quantitative Analysis of Furan Derivatives in Meat

The identification and quantification of volatile furan derivatives in a complex matrix like meat require sensitive and selective analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Furan Derivatives and Their Concentrations

Several furan derivatives have been identified as key contributors to the characteristic aroma of cooked meat. The concentrations of these compounds can vary significantly depending on the type of meat, cooking method, and temperature.

| Furan Derivative | Typical Concentration Range | Meat Type(s) | Aroma Description |

| Furan | 13 - 194 ng/g | Various cooked meats | Ethereal, slightly sweet |

| 2-Methylfuran | Detected in canned meat | Canned meat | Coffee, cocoa-like |

| 2-Pentylfuran | - | Cooked meat | Fruity, beany, fatty |

| 2-Methyl-3-furanthiol | 1.70 - 12.74 µg/kg | Fermented meat, cooked meat | Meaty, roasted |

| Bis(2-methyl-3-furyl) disulfide | - | Cooked meat | Meaty, roasted |

| Furfuryl mercaptan | - | Cooked meat | Roasted coffee |

Note: Concentration ranges are indicative and can vary widely based on the specific study and analytical methods used.

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis

The following protocol provides a generalized yet detailed methodology for the analysis of furan derivatives in meat samples.

1. Sample Preparation:

-

Homogenize a representative portion of the cooked meat sample.

-

Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).

-

For improved extraction efficiency, add a saturated NaCl solution (e.g., 5 mL) to the vial.

-

Add a known amount of an appropriate internal standard (e.g., deuterated furan) for accurate quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

SPME Fiber Selection: For volatile and sulfur-containing compounds like furan derivatives, a Carboxen/Polydimethylsiloxane (CAR/PDMS) or a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[8][9][10]

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., 250-280°C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer is typically operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis to enhance sensitivity and selectivity.

-

The Sensory Experience: Perception of Meaty Flavor

The perception of meat flavor is a complex interplay between taste and smell. While furan derivatives primarily contribute to the aroma, the overall savory or "umami" taste of meat is also crucial.

Olfactory Perception of Furan Derivatives

Volatile furan derivatives released during chewing travel to the olfactory epithelium in the nasal cavity, where they bind to specific olfactory receptors (ORs). This binding initiates a signal transduction cascade that is transmitted to the brain, resulting in the perception of a specific aroma.

While the specific olfactory receptors for many "meaty" furan derivatives are still under investigation, research has identified the human odorant receptor OR7D4 as being responsive to androstenone, a steroid found in male pigs that can contribute to an off-flavor.[11][12] Genetic variations in this receptor can influence an individual's perception of and preference for meat containing androstenone.[10][13][14] This highlights the genetic basis for individual differences in flavor perception. The identification of receptors for key sulfur-containing furan derivatives remains an active area of research.

The Umami Taste Pathway

The savory taste of meat is largely attributed to the presence of glutamate (B1630785) and certain 5'-ribonucleotides, such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). These compounds activate specific taste receptors on the tongue, primarily the T1R1/T1R3 G-protein coupled receptor.

The signal transduction pathway for umami taste is as follows:

-

Binding: Glutamate and 5'-ribonucleotides bind to the T1R1/T1R3 receptor.

-

G-protein Activation: This binding activates a G-protein (gustducin).

-

Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which in turn produces inositol (B14025) triphosphate (IP3).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca2+).

-

Neurotransmitter Release: The increase in intracellular Ca2+ opens TRPM5 ion channels, leading to depolarization of the taste receptor cell and the release of neurotransmitters.

-

Signal to Brain: These neurotransmitters activate afferent nerve fibers, which transmit the umami taste signal to the brain.

Conclusion

Furan derivatives are indispensable to the creation of the desirable flavor of cooked meat. Their formation, a complex interplay of the Maillard reaction and lipid peroxidation, is influenced by a multitude of factors including the composition of the raw meat and the cooking conditions. The analysis of these volatile compounds requires sophisticated analytical techniques, with HS-SPME-GC-MS being the method of choice. The perception of the resulting "meaty" flavor is a multi-faceted sensory experience involving both the olfactory detection of furan derivatives and the gustatory perception of umami taste. A deeper understanding of these processes is paramount for the food industry in optimizing meat flavor, developing novel flavorings, and ensuring a consistent and enjoyable consumer experience. Further research into the specific olfactory receptors for key meaty furan derivatives will undoubtedly provide even greater insights into the intricate world of meat flavor.

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maillard reaction - Wikipedia [en.wikipedia.org]

- 3. futurelearn.com [futurelearn.com]

- 4. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 8. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Genetics play role in taste perception of meat, say researchers [foodnavigator.com]

- 11. Genetic Variation of an Odorant Receptor OR7D4 and Sensory Perception of Cooked Meat Containing Androstenone | PLOS One [journals.plos.org]

- 12. thepigsite.com [thepigsite.com]

- 13. healthday.com [healthday.com]

- 14. Does Meat Gross You Out? It May Be Genetic | TIME [time.com]

The Thermal Degradation of Sulfur-Containing Furans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thermal degradation of sulfur-containing furans is a critical area of study with significant implications for fields ranging from food science and flavor chemistry to biomass conversion and materials science. Understanding the complex network of reactions that these molecules undergo at elevated temperatures is essential for controlling flavor profiles in processed foods, optimizing biofuel production, and ensuring the stability of pharmaceuticals and other specialty chemicals. This technical guide provides an in-depth exploration of the thermal degradation pathways of key sulfur-containing furans, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical transformations.

Core Degradation Pathways

The thermal degradation of sulfur-containing furans is primarily governed by the interplay between the stability of the furan (B31954) ring and the reactivity of the sulfur-containing substituent. The principal pathways involve a combination of ring-opening reactions, side-chain eliminations, and radical-induced transformations. While the specific products and their relative abundances are highly dependent on the molecular structure, temperature, pressure, and the presence of other reactive species, a general framework for their degradation can be established.

A key molecule of interest in this class is 2-furfurylthiol (FFT), a potent aroma compound found in roasted coffee and other thermally processed foods. Studies on the thermal treatment of FFT in aqueous solutions have shown that its degradation leads to the formation of several key products, including difurfuryl disulfide, furfural, and furfuryl alcohol[1]. The formation of difurfuryl disulfide is particularly significant as it indicates the involvement of radical pathways, specifically the coupling of two furfurylthiyl radicals.

In the gas phase, the degradation is expected to follow pathways analogous to those observed for furan and its oxygenated derivatives, with the additional complexity of reactions involving the sulfur moiety. The primary steps are likely to include:

-

C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond in the side chain is a probable initial step, especially at higher temperatures, leading to the formation of a furfuryl radical and a sulfhydryl radical (•SH).

-

Furan Ring Opening: Similar to furan itself, the furan ring can undergo isomerization and ring-opening to form unsaturated carbonyl compounds[2]. This can be initiated by hydrogen shifts within the ring.

-

Radical-Induced Decomposition: In the presence of radical species, which are common at high temperatures, hydrogen abstraction from the furan ring or the side chain can occur, initiating a cascade of further decomposition reactions[3].

For thiophene-based analogs like 2-thiophenemethanol, which can be considered a structural isomer of a sulfur-containing furan, the degradation is also expected to involve both ring-opening and side-chain reactions.

Quantitative Degradation Data

Quantitative data on the thermal degradation of sulfur-containing furans is crucial for kinetic modeling and process optimization. While comprehensive datasets for a wide range of these compounds are still an active area of research, some key thermochemical and kinetic parameters have been reported.

| Compound | Parameter | Value | Conditions | Reference |

| 2-Furanmethanethiol | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -83.5 ± 2.5 kJ/mol | Experimental/Computational (G3) | [4] |

| Furfuryl Methyl Sulfide | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -106.0 ± 2.8 kJ/mol | Experimental/Computational (G3) | [4] |

| Methyl 2-Methyl-3-Furyl Disulfide | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -138.1 ± 3.4 kJ/mol | Experimental/Computational (G3) | [4] |

| 2-Methoxyfuran (B1219529) | O-CH₃ Bond Dissociation Energy | ~190 kJ/mol (45 kcal/mol) | Computational (CBS-QB3) | [5] |

Table 1: Thermochemical Data for Selected Sulfur-Containing Furans and Related Compounds.

The bond dissociation energy of the O-CH₃ bond in 2-methoxyfuran provides a useful comparison for the expected C-S bond strength in analogous sulfur-containing furans[5]. Given that C-S bonds are generally weaker than C-O bonds, their cleavage is expected to be a significant pathway in the thermal degradation of these molecules.

Experimental Protocols

The study of thermal degradation pathways of sulfur-containing furans relies on a combination of advanced analytical and computational techniques.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the degradation products of complex molecules. A small sample of the compound is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Typical Protocol:

-

Sample Preparation: A small amount of the sulfur-containing furan (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to the desired temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The volatile pyrolysis products are swept into a gas chromatograph. A typical GC program for separating volatile sulfur compounds might be:

-

Column: DB-Wax (60 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 35 °C for 10 min, ramped to 100 °C at 5 °C/min, then to 210 °C at 3 °C/min and held for 40 min[6].

-

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer for identification. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the degradation products. For sulfur-containing compounds, a sulfur-selective detector like a flame photometric detector (FPD) can be used in parallel with the mass spectrometer to aid in identification[7].

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA-MS provides information on the thermal stability of a compound and the evolution of gaseous products as a function of temperature.

Typical Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the sulfur-containing furan is placed in a TGA crucible.

-

Thermogravimetric Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-1000 °C). The mass of the sample is continuously monitored.

-

Mass Spectrometry: The gases evolved from the sample during heating are transferred to a mass spectrometer via a heated transfer line. The mass spectrometer continuously scans a range of mass-to-charge ratios to identify the evolved gases.

-

Data Analysis: The TGA curve (mass vs. temperature) is correlated with the MS data (ion intensity vs. temperature) to determine the temperature at which specific degradation products are formed. For sulfur-containing compounds, monitoring for characteristic ions of species like H₂S (m/z 34) and SO₂ (m/z 64) is particularly important.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and high-level ab initio methods like CBS-QB3, are invaluable for elucidating reaction mechanisms, calculating activation energies, and determining thermochemical properties of reactants, intermediates, and products.

Typical Workflow:

-

Geometry Optimization and Frequency Calculation: The geometries of the reactant, transition states, and products are optimized using a suitable level of theory (e.g., B3LYP with a large basis set). Frequency calculations are performed to confirm that the structures are true minima or transition states and to obtain zero-point vibrational energies.

-

High-Level Energy Calculations: Single-point energy calculations are performed using a high-accuracy method (e.g., CBS-QB3 or G3) to obtain accurate energies for all species on the potential energy surface[4][5][8][9][10].

-

Transition State Theory and RRKM Calculations: The calculated energies are used in conjunction with transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate reaction rate constants as a function of temperature and pressure[8][9].

-

Kinetic Modeling: The calculated rate constants are used to build a detailed chemical kinetic model, which can then be used to simulate the overall degradation process and predict the product distribution under various conditions.

Visualizing Degradation Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the thermal degradation of sulfur-containing furans.

Caption: Degradation of 2-Furfurylthiol in Aqueous Solution.

Caption: General Pathways in Gas-Phase Furan Pyrolysis.

Caption: Workflow for Py-GC/MS Analysis.

Conclusion

The thermal degradation of sulfur-containing furans is a multifaceted process involving a variety of competing reaction pathways. While significant progress has been made in understanding the degradation of the furan ring itself, the influence of sulfur-containing substituents on these pathways is an area that warrants further investigation. The combination of advanced experimental techniques like Py-GC/MS and TGA-MS with high-level computational chemistry provides a powerful toolkit for elucidating these complex reaction networks. A deeper understanding of these degradation mechanisms will undoubtedly contribute to advancements in food science, renewable energy, and the development of novel, stable chemical entities.

References

- 1. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of furan generates propargyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Pyrolysis Pathways of the Furanic Ether 2-Methoxyfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide on the MSDS and Safety of 2-Methyl-3-(methyldisulfanyl)furan-d3

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 2-Methyl-3-(methyldisulfanyl)furan-d3. The following information is compiled from the safety data of its non-deuterated analogs, 2-Methyl-3-furanthiol and 2-Methyl-3-(methyldithio)furan, and should be used as a reference for researchers, scientists, and drug development professionals. The toxicological properties of the deuterated compound are expected to be similar to its non-deuterated counterpart; however, differences in metabolism due to the kinetic isotope effect could potentially alter its safety profile.

General Safety and Hazard Information

This section provides a summary of the known hazards associated with the non-deuterated analogs of this compound. This information is critical for conducting a preliminary risk assessment in a laboratory setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following table summarizes the GHS classifications for the non-deuterated analogs.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapour |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 1 | Danger | H330: Fatal if inhaled |

Hazard Pictograms

The following pictograms are associated with the hazard classifications of the non-deuterated analogs:

Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheets of the non-deuterated analogs. Key precautions include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use only non-sparking tools. Take precautionary measures against static discharge. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Response: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties of the non-deuterated analog, 2-Methyl-3-(methyldithio)furan. These properties are essential for understanding the substance's behavior and for designing appropriate handling and storage procedures.

| Property | Value |

| Molecular Formula | C6H8OS2 |

| Molecular Weight | 160.26 g/mol |

| Appearance | Clear yellow liquid |

| Odor | Roast meat odor |

| Boiling Point | 210 °C (lit.) |

| Flash Point | 184 °F |

| Density | 1.2 ± 0.1 g/cm³ |

| Water Solubility | 184.6 mg/L @ 25 °C (est) |

| Refractive Index | 1.586 |

Toxicological Data

Limited toxicological data is available for the non-deuterated analogs. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that 2-Methyl-3-(methylthio)furan is of no safety concern at current levels of intake when used as a flavouring agent.[2] The European Food Safety Authority (EFSA) has also evaluated furan (B31954) and its derivatives and expressed some health concerns related to dietary exposure, particularly for infants and young children.[3][4]

The following table summarizes the available acute toxicity data for 2-Methyl-3-furanthiol:

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 100 mg/kg |

Source: ChemicalBook Safety Data Sheet[1]

Note on Deuterated Compounds

Research on deuterated pharmaceuticals suggests that the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a more favorable safety profile. This is often attributed to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down metabolic processes. This can result in a longer half-life of the drug and potentially reduce the formation of toxic metabolites. However, it is crucial to note that this is a general principle and does not negate the need for a specific safety assessment of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of a novel compound are extensive. The following sections provide a generalized overview of standard methodologies based on OECD and EPA guidelines, which would be applicable for evaluating the safety of this compound.

Acute Oral Toxicity - Up-and-Down-Procedure (OECD 425)

This method is designed to estimate the LD50 value with a reduced number of animals.

Principle: A sequential dosing approach is used where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

Methodology:

-

Dose Selection: An initial starting dose is selected based on available data or structure-activity relationships. A default starting dose of 175 mg/kg is often used in the absence of other information.

-

Dosing: A single animal is dosed.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met, such as a certain number of reversals in outcome (survival/death) have occurred.

-

LD50 Calculation: The LD50 and its confidence interval are calculated using the maximum likelihood method.

Acute Dermal Toxicity (OECD 402)

This test assesses the potential hazards from short-term dermal exposure.

Principle: The test substance is applied to the skin of several groups of animals at various dose levels.

Methodology:

-

Animal Preparation: A small area of the dorsal skin of the test animals (typically rats or rabbits) is shaved 24 hours before the test.

-

Dose Application: The substance is applied uniformly over the prepared skin area. The treated area is then covered with a porous gauze dressing.

-

Exposure: The exposure duration is typically 24 hours.

-

Observation: Animals are observed for signs of toxicity, skin irritation, and mortality at regular intervals for 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Inhalation Toxicity (OECD 403)

This guideline describes a method to assess the hazards of inhaled substances.

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period.

Methodology:

-

Chamber and Atmosphere Generation: The test is conducted in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.

-

Exposure: Animals are exposed for a predetermined duration, typically 4 hours.

-

Concentration Monitoring: The concentration of the test substance in the chamber is monitored regularly.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

-

LC50 Determination: The median lethal concentration (LC50) is determined.

Safe Handling and Disposal

Given the hazardous nature of the non-deuterated analogs, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a properly fitted respirator with an organic vapor cartridge in a well-ventilated area or a fume hood.

Handling and Storage

-

Handle the substance in a well-ventilated area, preferably in a chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Avoid contact with strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated packaging should be treated as the substance itself.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]

This technical guide provides a comprehensive overview of the available safety information for the non-deuterated analogs of this compound and outlines standard protocols for its safe handling and toxicological assessment. Researchers and drug development professionals must exercise caution and adhere to strict safety protocols when working with this and similar compounds. A thorough, substance-specific risk assessment should be conducted before commencing any experimental work.

References

The Isotopic Fingerprint: A Technical Guide to the Physical and Chemical Properties of Deuterated Flavor Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), offers a subtle yet powerful tool in the study and manipulation of organic molecules. In the realm of flavor science and pharmacology, deuteration can significantly alter the physicochemical properties of compounds, influencing everything from their metabolic fate to their sensory perception. This technical guide provides an in-depth exploration of the core physical and chemical characteristics of deuterated flavor compounds, offering a valuable resource for researchers in drug development, analytical chemistry, and sensory science.

The primary allure of deuteration lies in the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in chemical reactions. This principle is particularly significant in drug metabolism, where replacing hydrogen atoms at metabolic "hot spots" with deuterium can slow down enzymatic degradation, thereby improving a drug's pharmacokinetic profile.[1][2][3] Beyond this, deuteration imparts nuanced changes to a molecule's physical properties, including its boiling point, melting point, and vapor pressure, which can have implications for its volatility and sensory characteristics.

This guide will systematically detail these properties, provide comprehensive experimental protocols for their analysis, and illustrate the key biological pathways relevant to flavor perception.

Physical Properties of Deuterated Flavor Compounds

The substitution of hydrogen with deuterium results in a slight increase in molecular weight and a decrease in the zero-point vibrational energy of the C-D bond compared to the C-H bond. These subtle changes can lead to measurable differences in the bulk physical properties of the compounds.

Boiling and Melting Points

Generally, deuterated compounds exhibit slightly different boiling and melting points compared to their non-deuterated (protiated) counterparts. The direction and magnitude of this change depend on the extent and position of deuteration, as well as the intermolecular forces at play. For instance, heavy water (D₂O) has a higher boiling point (101.4 °C) and melting point (3.82 °C) than normal water (H₂O).[4][5] However, for many organic compounds, particularly those where van der Waals forces are dominant, deuteration can lead to a lower boiling point. This is often attributed to the slightly shorter C-D bond length, which can reduce polarizability and weaken intermolecular interactions.[6]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | -26 |

| Benzaldehyde-d₆ | C₇D₆O | 112.18 | 178-179 | -26 |

| Vanillin | C₈H₈O₃ | 152.15 | 285 | 81-83 |

| Vanillin-d₃ (methoxy-d₃) | C₈H₅D₃O₃ | 155.17 | Not readily available | 81-83 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | -83.6 |

| Ethyl Acetate-d₃ (acetyl-d₃) | C₄H₅D₃O₂ | 91.13 | Not readily available | Not readily available |

| Limonene | C₁₀H₁₆ | 136.23 | 176 | -74.3 |

| Limonene-d₁₀ | C₁₀H₆D₁₀ | 146.30 | Not readily available | Not readily available |

Vapor Pressure

The vapor pressure of a compound is intrinsically linked to its boiling point and intermolecular forces. As deuteration can influence these properties, a corresponding change in vapor pressure is expected. For many organic compounds, the "inverse isotope effect" is observed, where the deuterated compound has a slightly higher vapor pressure and thus elutes earlier in gas chromatography.[12] This suggests that the intermolecular interactions in the liquid phase are weaker for the deuterated analog.

| Compound | Vapor Pressure (kPa at 25°C) |

| Benzaldehyde | ~0.133 |

| Benzaldehyde-d₆ | Not readily available |

| Vanillin | >0.00133 |

| Vanillin-d₃ (methoxy-d₃) | Not readily available |

Note: Quantitative vapor pressure data for specific deuterated flavor compounds is sparse. The trend of earlier elution in GC for many deuterated compounds suggests a generally higher vapor pressure compared to their protiated analogs under the same conditions.[10][13]

Chemical Properties of Deuterated Flavor Compounds

The most profound chemical consequence of deuteration is the Kinetic Isotope Effect (KIE) .

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1] The C-D bond is approximately 5 kJ/mol stronger than the C-H bond, meaning it requires more energy to break.[1] Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction rate.

This effect is paramount in drug development, where it can be exploited to protect a drug molecule from rapid metabolism by cytochrome P450 enzymes, thereby extending its half-life and potentially reducing the formation of toxic metabolites.[2][3]

Experimental Protocols

Synthesis of Deuterated Flavor Compounds

The synthesis of deuterated flavor compounds can be achieved through various methods, including the use of deuterated starting materials or reagents.

Example: Synthesis of Vanillin-d₃ (4-hydroxy-3-(methoxy-d₃)-benzaldehyde)

A common method for synthesizing vanillin-d₃ involves the methylation of 3,4-dihydroxybenzaldehyde (B13553) using deuterated iodomethane (B122720) (CD₃I) in a strongly basic medium.[14][15]

Protocol:

-

Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, forming the corresponding alkoxides.

-

Slowly add iodomethane-d₃ (CD₃I) to the reaction mixture. The alkoxide will act as a nucleophile, displacing the iodide and forming the deuterated methoxy (B1213986) group.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The crude product is then purified using column chromatography or recrystallization to yield pure vanillin-d₃.

Analytical Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) is typically employed for the comprehensive characterization of deuterated flavor compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the position and extent of deuteration.

Sample Preparation:

-

Dissolve 5-25 mg of the deuterated flavor compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean NMR tube.[14][16]

-

Ensure the solvent does not have residual peaks that overlap with signals of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[14]

¹H NMR Analysis:

-

In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly diminished.

-

This provides direct evidence of successful deuteration at a specific site.

²H (Deuterium) NMR Analysis:

-

²H NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

Example Workflow for NMR Analysis:

Caption: Workflow for the NMR analysis of a deuterated flavor compound.

2. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the deuterated compound and to quantify the isotopic enrichment.

Experimental Setup (GC-MS):

-

Gas Chromatograph: Equipped with a capillary column appropriate for the volatility of the flavor compound (e.g., a non-polar or medium-polarity column).

-

Ionization Source: Electron Ionization (EI) is commonly used for volatile flavor compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides good resolution and sensitivity.

Procedure:

-

Prepare a dilute solution of the deuterated flavor compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

The GC will separate the deuterated compound from any non-deuterated starting material or impurities.

-

As the compound elutes from the GC column, it is introduced into the MS, where it is ionized and fragmented.

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the deuterated compound. The mass shift compared to the non-deuterated analog confirms the number of deuterium atoms incorporated.

-

The relative intensities of the isotopic peaks can be used to calculate the isotopic purity.

Example Workflow for GC-MS Analysis:

Caption: General workflow for the GC-MS analysis of a deuterated flavor compound.

3. Gas Chromatography (GC)

High-resolution capillary GC is essential for separating deuterated compounds from their protiated counterparts.

Column Selection:

-

Non-polar stationary phases often result in the deuterated compound eluting before the non-deuterated one (inverse isotope effect).[17]

-

Polar stationary phases can sometimes lead to the opposite elution order (normal isotope effect).[17]

Protocol:

-

Optimize the GC oven temperature program to achieve baseline separation of the deuterated and non-deuterated analogs.

-

Use a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer for definitive identification.

-

The relative peak areas can be used to determine the isotopic purity of the sample.

Signaling Pathways in Flavor Perception

The sensory perception of flavor is a complex process involving the activation of specific receptors in the oral and nasal cavities, which triggers intracellular signaling cascades.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptor neurons in the olfactory epithelium.

Caption: Simplified olfactory signal transduction pathway.[7][18][19][20]

Gustatory (Sweet Taste) Signaling Pathway

The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor in taste bud cells.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11 Factors That Affect Terpene Boiling Points and Temperatures [goldcoastterpenes.com]

- 5. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]

- 6. reddit.com [reddit.com]

- 7. Buy 2-Vanillin-d3 (EVT-1466530) | 1329569-04-1 [evitachem.com]

- 8. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vanillin melting point standard Pharmaceutical Secondary Standard; Certified Reference Material 121-33-5 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. Benzaldehyde [webbook.nist.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. quora.com [quora.com]

- 16. sites.bu.edu [sites.bu.edu]

- 17. Benzaldehyde-2,3,4,5,6-d5 | C7H6O | CID 11159309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Formation of 2-Methyl-3-(methyldisulfanyl)furan in the Maillard Reaction: A Technical Guide

An in-depth exploration of the chemical pathways, influencing factors, and analytical methodologies for a key meat-like aroma compound.

Abstract

2-Methyl-3-(methyldisulfanyl)furan is a potent, sulfur-containing volatile compound that contributes significantly to the desirable meaty and savory aromas in cooked foods. Its formation is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. This technical guide provides a comprehensive overview of the formation of 2-methyl-3-(methyldisulfanyl)furan, detailing its precursor molecules, the pivotal role of its thiol intermediate, 2-methyl-3-furanthiol (B142662), and the influence of key reaction parameters such as temperature and pH. Detailed experimental protocols for model systems and analytical quantification are provided, alongside visual representations of the core chemical pathways and experimental workflows to support researchers, scientists, and drug development professionals in understanding and manipulating the generation of this important flavor compound.

Introduction

The Maillard reaction is fundamental to the development of color, flavor, and aroma in thermally processed foods. Among the vast array of compounds generated, sulfur-containing volatiles often possess exceptionally low odor thresholds and impart characteristic roasted, savory, and meaty notes. 2-Methyl-3-(methyldisulfanyl)furan is a prominent example, prized for its contribution to the authentic aroma of cooked meat.[1][2] Understanding the mechanisms of its formation is crucial for the food industry in optimizing flavor profiles and for researchers investigating the complex chemistry of food systems. This guide will dissect the formation of this disulfide, with a particular focus on its direct precursor, 2-methyl-3-furanthiol.

Precursors and Formation Pathway

The primary precursors for the formation of 2-methyl-3-(methyldisulfanyl)furan are the sulfur-containing amino acid L-cysteine and a pentose (B10789219) sugar , most notably D-ribose .[3][4] The reaction proceeds through the formation of a key intermediate, 2-methyl-3-furanthiol , which subsequently undergoes oxidation to form the target disulfide.

The methylfuran portion of the molecule originates from the pentose sugar, while the sulfur atom is contributed by cysteine.[3] Isotope labeling studies have shown that the carbon skeleton of ribose largely remains intact during the formation of 2-methyl-3-furanthiol.[3] An alternative precursor for the furan (B31954) ring is 4-hydroxy-5-methyl-3(2H)-furanone; however, studies suggest it is not a significant intermediate in the pathway involving ribose.[3]

The proposed formation pathway of 2-methyl-3-furanthiol from ribose and cysteine involves the formation of a 1,4-dideoxyosone from ribose.[3] This intermediate then reacts with hydrogen sulfide, which is generated from the Strecker degradation of cysteine, to form the thiol. The subsequent oxidation of two molecules of 2-methyl-3-furanthiol yields 2-methyl-3-(methyldisulfanyl)furan.

Quantitative Data on Formation

The yield of 2-methyl-3-(methyldisulfanyl)furan and its precursor, 2-methyl-3-furanthiol, is highly dependent on the reaction conditions. The following tables summarize quantitative data from various model system studies.

| Precursors | Temperature (°C) | Time | pH | Yield of 2-Methyl-3-furanthiol (mol %) | Reference |

| Hydroxyacetaldehyde, Mercapto-2-propanone | 180 | 6 min | - | 1.4 | [5] |

| Ribose, Cysteine | 95 | 4 h | 5 | Not specified, but formed | [3] |

| Xylose, Cysteine, Starch (Extrusion) | 120-180 | - | 5.5-7.5 | Levels increased with temperature and pH | [6] |

Table 1: Quantitative yields of 2-Methyl-3-furanthiol in different model systems.

| Precursors | Conditions | Product | Yield | Reference |

| 2-Methyl-3-furanthiol, Dimethyl sulfoxide (B87167) | 70-75 °C, 2.5 h | Bis(2-methyl-3-furyl) disulfide | 70.2% | [7] |

| 2-Methyl-3-furanthiol, Dimethyl sulfoxide | Room temp, 10 h | Bis(2-methyl-3-furyl) disulfide | Not specified | [7] |

Table 2: Synthesis yield of Bis(2-methyl-3-furyl) disulfide from 2-Methyl-3-furanthiol.

Experimental Protocols

Maillard Reaction Model System for Volatile Analysis

This protocol describes a typical model system for studying the formation of 2-methyl-3-(methyldisulfanyl)furan and other volatiles.

Materials:

-

L-cysteine

-

D-ribose

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 5.0)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and septa

-

Heating block or oven

Procedure:

-

Prepare a solution of L-cysteine and D-ribose in the phosphate buffer. A common molar ratio is 1:1.

-

Transfer a defined volume of the solution (e.g., 10 mL) into a headspace vial.

-

Seal the vial tightly with the screw cap.

-

Heat the vial at a specific temperature (e.g., 95°C) for a defined period (e.g., 4 hours).[3]

-

After heating, allow the vial to cool to room temperature.

-

The headspace of the vial is then ready for analysis by Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

Headspace SPME-GC-MS Analysis

This protocol outlines the general steps for the analysis of volatile compounds from the headspace of the Maillard reaction model system.

Instrumentation:

-